2-[(Acetylsulfanyl)methyl]butanedioic acid
Description
Overview of Butanedioic Acid Derivatives in Synthetic and Mechanistic Chemistry Research
Butanedioic acid, more commonly known as succinic acid, is a dicarboxylic acid that serves as a key intermediate in several metabolic pathways. ontosight.ai Its derivatives are a broad class of compounds that have found extensive use in diverse areas of chemical research. In synthetic chemistry, the bifunctional nature of butanedioic acid derivatives, possessing two carboxylic acid groups, allows them to be used as building blocks for the synthesis of more complex molecules, including polymers, resins, and pharmaceutical agents. ontosight.ai The carbon backbone of these derivatives can be functionalized in various ways, leading to a wide range of chemical reactivity and potential applications.
Mechanistic chemistry research often utilizes butanedioic acid derivatives to study reaction mechanisms, such as nucleophilic substitution, esterification, and amidation. The predictable reactivity of the carboxylic acid groups provides a reliable framework for investigating the intricacies of chemical transformations. Furthermore, the introduction of different functional groups onto the butanedioic acid scaffold allows for the systematic study of structure-activity relationships, providing valuable insights into how molecular structure influences chemical and biological behavior. For instance, some derivatives have been investigated for their potential as enzyme inhibitors, where the butanedioic acid moiety can mimic natural substrates.
Research Rationale and Significance of 2-[(Acetylsulfanyl)methyl]butanedioic Acid Investigations
The specific compound, this compound, is distinguished by the presence of a thioester group, specifically an acetylsulfanyl group, attached to the butanedioic acid backbone. Thioesters are a class of organosulfur compounds that are analogous to esters but with a sulfur atom replacing one of the oxygen atoms. In biochemistry, thioesters, such as acetyl-CoA, are crucial intermediates in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. wikipedia.org They are known for their high-energy bond, which makes them effective acyl group carriers in biological systems.
Scope and Academic Objectives of Research on the Compound
The academic objectives for research on this compound would likely encompass several key areas. A primary objective would be the development of efficient and scalable synthetic routes to the compound. This would involve exploring different synthetic strategies and optimizing reaction conditions to achieve high yields and purity.
A second major objective would be the thorough characterization of the compound's chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and investigation of its reactivity with various reagents.
Furthermore, research would likely focus on exploring the potential applications of this compound. This could involve its use as a building block in the synthesis of more complex molecules, its investigation as a potential enzyme inhibitor, or its application in materials science. Mechanistic studies could also be a key objective, aiming to understand the reactivity of the thioester and carboxylic acid groups and how they influence each other's chemical behavior.
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not widely available in the public domain, we can infer potential research findings based on its structure and the known chemistry of its constituent functional groups.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 192879-20-2 |
| Molecular Formula | C7H10O5S |
| Molecular Weight | 206.22 g/mol |
Data sourced from Synblock. synblock.com
Potential Research Focus Areas
| Functional Group | Potential Research Interest |
| Carboxylic Acids | - Esterification and amidation reactions for derivatization. - Coordination with metal ions. - Use as a monomer in polymerization reactions. |
| Thioester | - Nucleophilic acyl substitution reactions. - Hydrolysis to the corresponding thiol. - Potential as an acyl group donor. |
| Overall Structure | - Investigation as a potential enzyme inhibitor (e.g., for succinate (B1194679) dehydrogenase or enzymes involved in thioester metabolism). - Precursor for the synthesis of sulfur-containing heterocyclic compounds. |
Structure
3D Structure
Properties
IUPAC Name |
2-(acetylsulfanylmethyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5S/c1-4(8)13-3-5(7(11)12)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCUZVSVGRNFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity Studies
Established Synthetic Pathways for 2-[(Acetylsulfanyl)methyl]butanedioic Acid
Established methodologies for synthesizing this compound are typically multi-step processes that require careful planning for the formation of the core structure and the sequential introduction of the required functional groups.
Multi-Step Approaches to Core Structure Formation
The formation of the 2-substituted butanedioic acid (succinic acid) backbone is the foundational stage of the synthesis. A common and versatile starting material for this purpose is itaconic acid (methylenesuccinic acid) or its esters, such as diethyl itaconate. The exocyclic double bond in itaconic acid provides a reactive site for various transformations.
A plausible and widely applicable synthetic route involves the following key transformations:
Functional Group Transformation : The synthesis can be initiated from a precursor like 2-(hydroxymethyl)succinic acid. This intermediate can be synthesized via methods such as the hydroboration-oxidation of itaconic acid esters.
Activation of the Hydroxyl Group : The hydroxyl group of the 2-(hydroxymethyl)succinic acid derivative is not a good leaving group for direct nucleophilic substitution. Therefore, it must be "activated" by converting it into a better leaving group, such as a tosylate or a halide. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosyloxy intermediate, or with reagents like phosphorus tribromide (PBr₃) to form a bromomethyl intermediate.
Formation of the Final Product : The activated intermediate, such as diethyl 2-(bromomethyl)succinate, can then undergo nucleophilic substitution with a thioacetate (B1230152) source to introduce the acetylsulfanyl moiety. Subsequent hydrolysis of the ester groups yields the target acid.
Another approach involves the alkylation of a succinate (B1194679) derivative. This can be achieved by generating an enolate from a succinic acid diester using a strong base, followed by reaction with a suitable electrophile. researchgate.net However, controlling mono-alkylation can be challenging.
| Step | Transformation | Starting Material | Key Reagents | Intermediate Product |
| 1 | Hydroxymethylation | Diethyl itaconate | 1. BH₃·THF2. H₂O₂, NaOH | Diethyl 2-(hydroxymethyl)succinate |
| 2 | Activation (Halogenation) | Diethyl 2-(hydroxymethyl)succinate | PBr₃ | Diethyl 2-(bromomethyl)succinate |
| 3 | Thioacetylation | Diethyl 2-(bromomethyl)succinate | Potassium thioacetate (KSAc) | Diethyl 2-[(acetylsulfanyl)methyl]succinate |
| 4 | Hydrolysis | Diethyl 2-[(acetylsulfanyl)methyl]succinate | HCl (aq) or NaOH (aq) followed by H₃O⁺ | This compound |
Strategic Incorporations of the Acetylsulfanyl Moiety
The introduction of the acetylsulfanyl group (-S-C(O)CH₃) is a critical step that defines the final compound. The most common and effective method is the nucleophilic substitution reaction (typically Sₙ2) using a thioacetate salt.
Nucleophilic Substitution : Potassium thioacetate is a readily available and effective nucleophile for this purpose. It reacts with a substrate containing a good leaving group, such as an alkyl halide (e.g., 2-(bromomethyl)succinate) or a tosylate. nih.gov The reaction involves the attack of the sulfur atom of the thioacetate anion on the electrophilic carbon, displacing the leaving group. This method is generally high-yielding and proceeds under relatively mild conditions. The reaction with potassium thioacetate is often preferred over using thiols due to the malodorous and easily oxidized nature of thiols. researchgate.net
Alternative Methods : While less common for this specific transformation, other methods for forming thioesters could potentially be adapted. These might include the reaction of a thiol with an acyl chloride or anhydride (B1165640). However, for incorporating the entire acetylsulfanylmethyl group, the Sₙ2 pathway is the most direct and strategically sound approach.
Stereochemical Control in Synthesis
Achieving stereochemical control is a significant challenge and a key area of research in the synthesis of 2-substituted succinic acid derivatives. The carbon atom to which the side chain is attached (C2) is a stereocenter. Therefore, without stereocontrol, the synthesis will produce a racemic mixture of (R)- and (S)-enantiomers.
Several strategies can be employed to achieve an enantiomerically enriched or pure product:
Asymmetric Hydrogenation : One of the most powerful methods for establishing stereochemistry is the asymmetric hydrogenation of a prochiral olefin. wikipedia.org For instance, derivatives of itaconic acid can be hydrogenated using chiral rhodium or ruthenium catalysts, such as those employing chiral phosphine (B1218219) ligands like TangPhos. acs.orgnih.gov This reaction can produce chiral 2-substituted succinic acids with very high enantiomeric excess (up to 99% ee). acs.org While this creates a chiral center, a subsequent multi-step process would be needed to elaborate the methyl group into the acetylsulfanylmethyl side chain.
Enzymatic Resolution : Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures. nih.gov Hydrolytic enzymes, such as lipases or proteases (e.g., subtilisin Carlsberg), can selectively hydrolyze one enantiomer of a racemic diester of a 2-substituted succinic acid. doi.org This process leaves one enantiomer as the unreacted diester and the other as a monoester. These two products can then be separated chemically. This method has been shown to be efficient for a variety of 2-substituted succinate diesters, yielding products with high enantiomeric excess. doi.org
| Method | Description | Key Reagents/Catalysts | Outcome |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor using a chiral catalyst to create a specific enantiomer. | Rhodium or Ruthenium complexes with chiral ligands (e.g., TangPhos, DuPhos). acs.orggoogle.com | High enantiomeric excess (ee) of a single enantiomer. |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Lipases, proteases (e.g., subtilisin Carlsberg). doi.org | Separation of enantiomers, one as a monoester and the other as a diester. |
Development of Novel Synthetic Routes and Process Optimization
Ongoing research aims to improve upon established synthetic routes by developing novel catalytic systems and incorporating principles of sustainable chemistry to make the processes more efficient, cost-effective, and environmentally friendly.
Innovations in Catalysis for Compound Synthesis
Catalysis is central to modern organic synthesis, offering pathways that are more selective and efficient than stoichiometric reactions.
Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field. For reactions involving succinic acid derivatives, organocatalysts can offer metal-free alternatives. For example, succinic acid itself has been used as a novel organocatalyst for reactions like the Strecker synthesis of α-amino nitriles, demonstrating its ability to activate carbonyl groups. acgpubs.org This principle of Brønsted acid catalysis by dicarboxylic acids could be explored for various steps in the synthesis of the target molecule.
Metal Catalysis : Novel metal catalysts continue to be developed for key transformations. Palladium-catalyzed reactions, for example, are used in the synthesis of succinic acid derivatives from ethylene (B1197577) and carbon monoxide. google.com Research into bimetallic catalysts or catalysts supported on novel materials could lead to more active and selective systems for transformations like hydrogenation or carbonylation, which could be incorporated into new synthetic routes. researchgate.net
Principles of Sustainable Synthesis in Compound Preparation
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. patsnap.com
Atom Economy and Waste Reduction : Synthetic routes are being designed to maximize the incorporation of all reactant atoms into the final product (high atom economy) and to minimize waste. Catalytic methods are inherently more atom-economical than stoichiometric reactions. nih.gov
Safer Solvents and Reagents : There is a continuous effort to replace hazardous solvents and reagents with safer alternatives. This includes exploring the use of water, supercritical fluids, or bio-derived solvents. For instance, electrochemical methods are being developed to produce dicarboxylic acids using just electricity, oxygen, and a hydrocarbon starting material, with a recyclable solvent and no byproducts. azom.com Applying such principles could involve replacing hazardous halogenating agents or volatile organic solvents in the synthetic sequence.
Scalability Considerations in Laboratory and Pilot Research
A likely synthetic route to this compound is the Michael addition of thioacetic acid to itaconic acid (methylenebutanedioic acid). When considering the scalability of this process, several factors must be addressed to ensure efficiency, safety, and cost-effectiveness.
Key Scalability Factors:
| Factor | Laboratory-Scale Considerations | Pilot-Scale Challenges and Solutions |
| Reaction Kinetics and Thermodynamics | Primarily focused on reaction feasibility and yield optimization in small flasks. Manual control of temperature is common. | Precise control of reaction temperature is critical to manage the exothermic nature of the Michael addition and prevent runaway reactions. Automated control systems and efficient heat exchangers are necessary. The impact of mixing on reaction rate and selectivity becomes more pronounced and requires optimized impeller design and agitation speeds. |
| Solvent Selection and Handling | A wide range of solvents can be tested to optimize solubility and reaction rates. Solvent volume is typically small. | Solvent choice is constrained by factors such as cost, toxicity, environmental impact, and ease of recovery. Large volumes necessitate robust storage, transfer, and recycling systems to minimize waste and operational costs. |
| Reagent Addition and Stoichiometry | Reagents are often added manually in one portion or via syringe pump. Precise stoichiometry is easily controlled. | Controlled addition of reagents is crucial to maintain optimal reaction conditions and prevent localized high concentrations that could lead to side reactions. Automated dosing systems are employed. Maintaining exact stoichiometric ratios in large volumes requires accurate flow meters and control loops. |
| Work-up and Purification | Techniques like liquid-liquid extraction and column chromatography are common but are not easily scalable. | Scalable purification methods such as crystallization, distillation, and filtration are required. The development of an efficient crystallization process, including solvent selection, cooling profiles, and seeding strategies, is often a critical step. |
| Process Safety | Hazards are managed on a small scale with personal protective equipment and fume hoods. | A thorough process hazard analysis (PHA) is essential to identify and mitigate risks associated with handling large quantities of potentially hazardous materials. This includes considerations for pressure relief, emergency cooling, and containment. |
| Equipment | Standard laboratory glassware is typically sufficient. | Requires specialized reactors, heat exchangers, pumps, and purification equipment constructed from materials compatible with the reactants and products. The capital investment for such equipment is a significant consideration. |
Investigation of Reaction Mechanisms Underlying Synthetic Transformations
The primary synthetic route to this compound is presumed to be the conjugate addition of a thiol to an α,β-unsaturated dicarboxylic acid, a classic example of a Michael addition reaction. The mechanism of this transformation is well-established in organic chemistry.
The reaction proceeds through a nucleophilic attack of the sulfur atom of thioacetic acid on the β-carbon of an α,β-unsaturated carbonyl compound like itaconic acid. This reaction is typically catalyzed by a base, which serves to deprotonate the thiol to form a more nucleophilic thiolate anion.
Steps in the Base-Catalyzed Michael Addition Mechanism:
Deprotonation of the Thiol: A base (B:) removes the acidic proton from the thiol group of thioacetic acid, forming a resonance-stabilized thiolate anion.
Nucleophilic Attack: The thiolate anion, a potent nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated dicarboxylic acid. This results in the formation of a resonance-stabilized enolate intermediate.
Protonation of the Enolate: The enolate intermediate is then protonated by the conjugate acid of the base (HB), regenerating the catalyst and yielding the final product, this compound.
Alternatively, the thiol-ene reaction offers another mechanistic pathway, particularly when initiated by radicals. In this scenario, a radical initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical. This radical then adds to the double bond of the alkene. A subsequent chain transfer step with another thiol molecule yields the product and regenerates the thiyl radical. However, for the synthesis of this compound, the ionic Michael addition is the more probable and controllable laboratory method.
Chemical Transformations and Derivatization Studies
The chemical structure of this compound, featuring two carboxylic acid groups and a thioester, allows for a variety of chemical transformations and derivatization reactions. These studies are crucial for developing new molecules with tailored properties and for analytical purposes.
Functional Group Interconversions of the Compound
The carboxylic acid and thioester functionalities are amenable to a range of interconversions.
| Functional Group | Reagent/Condition | Product Functional Group |
| Carboxylic Acids | Alcohol (e.g., Methanol, Ethanol) with acid catalyst | Esters (Diester) |
| Carboxylic Acids | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chlorides (Diacyl chloride) |
| Carboxylic Acids | Amine with a coupling agent (e.g., DCC, EDC) | Amides (Diamide) |
| Thioester | Base hydrolysis (e.g., NaOH) | Thiol and Carboxylate |
| Thioester | Aminolysis (e.g., R-NH₂) | Amide and Thiol |
Exploration of Thiol-Related Reactivity
The acetyl group on the sulfur atom acts as a protecting group for the thiol. Deprotection, typically under basic conditions, unmasks a free thiol, which is a highly reactive functional group.
The resulting thiol, 2-(sulfanylmethyl)succinic acid, can undergo several characteristic reactions:
Oxidation: In the presence of oxidizing agents or even air, thiols can be oxidized to form disulfides. This dimerization can be a significant consideration in the handling and storage of the deprotected compound.
Alkylation: The thiolate anion, formed under basic conditions, is a strong nucleophile and can react with alkyl halides to form thioethers.
Addition to α,β-Unsaturated Carbonyls: The free thiol can participate in further Michael addition reactions with other activated alkenes.
Reactivity with Diverse Chemical Reagents
The dicarboxylic acid nature of the molecule allows for reactions that can modify the succinic acid backbone.
| Reagent Class | Specific Reagent Example | Potential Reaction and Product |
| Reducing Agents | Lithium aluminum hydride (LiAlH₄) | Reduction of both carboxylic acids and the thioester to the corresponding diol and thiol. |
| Dehydrating Agents | Acetic anhydride, heat | Formation of a cyclic anhydride from the two carboxylic acid groups. |
| Halogenating Agents | Bromine in a suitable solvent | Potential for α-bromination at the carbon adjacent to a carboxyl group, although the sulfur atom can also be oxidized. |
| Organometallic Reagents | Grignard reagents (e.g., CH₃MgBr) | Reaction with the carboxylic acid protons to form a carboxylate salt. Further reaction with the thioester is possible. |
The derivatization of the carboxylic acid groups is a common strategy to enhance the compound's utility in various applications, including improving its analytical detection. Esterification, for example, can increase volatility for gas chromatography or improve ionization for mass spectrometry.
Advanced Characterization Techniques for Research Purposes
Spectroscopic Methodologies for Structural Elucidation within Research Contexts
Spectroscopic techniques are paramount in delineating the molecular architecture of 2-[(Acetylsulfanyl)methyl]butanedioic acid. By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce its connectivity, functional groups, and three-dimensional arrangement.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal the specific electronic environment of each hydrogen atom. The succinic acid backbone would exhibit a characteristic splitting pattern. For instance, the methylene protons of the succinic acid moiety in a related compound, succinic acid itself, show a singlet at approximately 2.56 ppm in D₂O researchgate.net. For the target molecule, the methine proton (CH) and the two sets of methylene protons (CH₂) would likely present as complex multiplets due to spin-spin coupling. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the region of 2.0-2.5 ppm. The chemical shifts and coupling constants would be invaluable for confirming the connectivity and stereochemistry of the molecule, thereby allowing for the differentiation of potential isomers.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing a signal for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups and the acetyl group would resonate at the downfield end of the spectrum (typically >170 ppm). The carbons of the succinic acid backbone and the methyl group would appear at higher field strengths. The specific chemical shifts would be sensitive to the substitution pattern, aiding in structural confirmation. For comparison, the methylene carbons in succinic acid appear at approximately 34.5 ppm, and the carboxyl carbons at about 181.9 ppm in H₂O hmdb.ca.
Monitoring the progress of the synthesis of this compound can be effectively achieved by acquiring NMR spectra of the reaction mixture over time. The appearance of characteristic peaks for the product and the disappearance of signals from the starting materials would allow for the determination of reaction kinetics and endpoint.
Predicted ¹H NMR Chemical Shifts for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.3 | Singlet |
| CH₂ (succinic acid) | ~2.6 - 2.9 | Multiplet |
| CH (succinic acid) | ~3.0 - 3.3 | Multiplet |
| CH₂ (thiomethyl) | ~3.2 - 3.5 | Multiplet |
| COOH | ~10 - 12 | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (acetyl) | ~30 |
| CH₂ (succinic acid) | ~35 |
| CH (succinic acid) | ~40 |
| CH₂ (thiomethyl) | ~30 |
| C=O (acetyl) | ~195 |
| C=O (carboxylic acid) | ~175 - 180 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.
Under electron ionization (EI), the molecule would first form a molecular ion (M⁺). This high-energy ion would then undergo fragmentation, breaking at its weakest bonds. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45) libretexts.org. The presence of the thioester functionality introduces other likely fragmentation points, such as cleavage of the C-S and S-C=O bonds.
In a triple quadrupole mass spectrometer, the precursor ion of succinate (B1194679) (m/z 117, from the deprotonated succinic acid) fragments to a product ion of m/z 73 uab.edu. For this compound, a plausible fragmentation pattern would involve the initial loss of the acetyl group (CH₃CO, 43 Da) or the entire acetylsulfanyl group (CH₃CO-S, 75 Da). The analysis of these fragments allows for the piecing together of the molecular structure.
Predicted Key Mass Spectrometry Fragments for this compound:
| Fragment | m/z |
| [M-H]⁻ | 205 |
| [M-CH₃CO]⁺ | 163 |
| [M-COOH]⁺ | 161 |
| [M-CH₂SCOCH₃]⁺ | 131 |
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers researchgate.net. A strong, sharp absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid groups. The C=O stretch of the thioester is also expected in this region, potentially overlapping with the carboxylic acid signal. Other characteristic absorptions would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching and O-H bending vibrations in the 900-1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching vibrations would be observable. The S-C and C-C skeletal vibrations would also give rise to characteristic signals in the Raman spectrum, providing insights into the molecular backbone and conformation.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| C-H | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | ~1700 - 1725 |
| C=O (Thioester) | Stretching | ~1680 - 1710 |
| C-O | Stretching | 1210 - 1320 |
| S-C | Stretching | 600 - 800 |
Chromatographic Separations for Purity Assessment and Reaction Mixture Analysis in Research
Chromatographic techniques are essential for separating the components of a mixture, which is crucial for assessing the purity of a synthesized compound and for analyzing the complex mixtures that arise during a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a polar, acidic molecule like this compound, reversed-phase HPLC would be a suitable analytical approach.
A typical HPLC method would employ a C18 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid groups and thus their retention on the column. Detection could be achieved using a UV detector, as the carboxylic acid and thioester functionalities exhibit some UV absorbance, typically at lower wavelengths around 210 nm nih.gov.
HPLC is not only used for analytical purposes but also for preparative separations to isolate and purify the target compound from by-products and unreacted starting materials. By scaling up the analytical method to a larger column, significant quantities of highly pure this compound can be obtained for further research.
Typical HPLC Parameters for the Analysis of this compound:
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility of dicarboxylic acids, direct GC analysis of this compound is challenging. However, GC is highly valuable for the analysis of volatile by-products that may be formed during its synthesis.
For the analysis of the target compound itself, a derivatization step is typically required to convert the non-volatile carboxylic acids into more volatile esters or silyl derivatives und.edulongdom.org. Common derivatizing agents include diazomethane to form methyl esters or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives und.edu. The resulting volatile derivatives can then be readily separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any impurities. This approach is particularly useful for identifying and quantifying trace-level impurities in the final product.
Typical GC Parameters for the Analysis of Derivatized this compound:
| Parameter | Condition |
| Derivatization Agent | BSTFA with 1% TMCS |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
X-ray Crystallography for Solid-State Structure Determination and Packing Analysis Relevant to Research
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the molecular structure, conformation, and intermolecular interactions of a compound in its solid state. The resulting data are crucial for understanding the physical and chemical properties of a material and for applications in fields such as materials science and drug design.
The crystal structure of β-succinic acid has been determined, revealing a monoclinic unit cell with the space group P21/c nih.gov. The detailed crystallographic parameters for β-succinic acid are presented in the table below.
Interactive Table: Crystallographic Data for β-Succinic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.543 |
| b (Å) | 8.845 |
| c (Å) | 5.086 |
| β (°) | 91.9 |
This data is for β-succinic acid and is presented as a representative example. nih.gov
The analysis of the crystal structure of molecules like succinic acid and its derivatives reveals how the molecules pack together in the solid state. This packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and, in the case of this compound, potentially interactions involving the sulfur atom. For dicarboxylic acids, hydrogen bonding between the carboxylic acid groups is a dominant feature, often leading to the formation of dimers or extended chains and networks.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations of Solvation and Conformational Landscapes
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. dovepress.com This approach is essential for understanding how a molecule like 2-[(Acetylsulfanyl)methyl]butanedioic acid behaves in a complex environment, such as in a solvent or interacting with other molecules.
The conformation of a flexible molecule like this compound is highly influenced by its environment. MD simulations can explicitly model the interactions between the solute and solvent molecules (e.g., water). nih.gov These simulations reveal how solvent interactions, particularly hydrogen bonding, affect the conformational preferences of the molecule's rotatable bonds. nih.govnih.gov The analysis of radial distribution functions (RDFs) from MD simulations can quantify the structuring of solvent molecules around specific functional groups, such as the carboxylic acids and the thioester group. mdpi.com This provides insight into the molecule's solubility and how different solvents can stabilize or destabilize certain conformations. nih.gov
MD simulations are also used to study the interactions between a molecule and a more complex chemical environment, such as a lipid bilayer or the active site of an enzyme. mdpi.com For this compound, simulations could model its approach and binding to a target protein. mdpi.com By analyzing the simulation trajectory, researchers can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the molecule within the binding site. mdpi.comnih.gov The calculation of binding free energy, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can quantify the strength of these interactions. dovepress.com
Table 2: Potential Intermolecular Interactions in an Aqueous Environment This table outlines the types of interactions that would be analyzed in an MD simulation.
| Functional Group | Potential Interaction | Significance |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Strong interactions with water, influencing solubility and conformation. |
| Thioester Carbonyl (C=O) | Hydrogen Bond Acceptor | Can form hydrogen bonds with solvent or biological residues. |
| Alkyl Chain | Hydrophobic Interactions | Contributes to the overall shape and interactions in nonpolar environments. |
| Sulfur Atom | Weak van der Waals / Dipole Interactions | Can participate in non-covalent interactions. |
Cheminformatics and Data Mining Approaches for Compound Property Prediction and Library Design
Cheminformatics applies computational methods to analyze large datasets of chemical compounds and their properties. These data-driven approaches are valuable for predicting the properties of new or uncharacterized molecules and for designing libraries of compounds for screening.
For this compound, cheminformatics tools can rapidly calculate a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., polar surface area).
These calculated descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are statistical equations that correlate molecular descriptors with experimental activities or properties. mdpi.com By building a QSAR model based on a library of similar compounds, one could predict properties like the solubility, permeability, or potential biological activity of this compound without the need for laboratory experiments. This information is highly valuable in the early stages of drug discovery and materials science for prioritizing compounds for synthesis and testing. mdpi.com
In Silico Design of Novel Derivatives with Predicted Reactivity Profiles
The design of novel derivatives of this compound can be systematically approached by modifying its core structure and then computationally evaluating the resulting changes in chemical reactivity and other properties. The parent compound, with its carboxylic acid and thioester functionalities, offers several sites for chemical modification.
Structural Modifications for Derivative Design:
Potential modifications to the parent structure include:
Alterations to the Thioester Group: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) or with alkyl groups to form thioethers. This would modulate the steric and electronic environment around the sulfur atom.
Modifications of the Carboxylic Acid Groups: The two carboxylic acid groups can be esterified (e.g., methyl, ethyl esters) or converted to amides. These changes would significantly impact the compound's polarity, solubility, and hydrogen bonding capabilities.
Introduction of Substituents on the Butane (B89635) Chain: Adding substituents (e.g., hydroxyl, amino, alkyl groups) to the carbon backbone could introduce new functionalities and chiral centers, leading to derivatives with potentially different biological activities.
Computational Prediction of Reactivity:
Once a library of virtual derivatives is generated, their reactivity can be predicted using various computational methods. Key reactivity descriptors that can be calculated include:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other reagents or biological targets.
Global and Local Reactivity Descriptors: Derived from Density Functional Theory (DFT), these descriptors provide quantitative measures of reactivity. Examples include chemical hardness, softness, electronegativity, and the Fukui function, which identifies the most reactive sites within a molecule.
Data Table: Predicted Reactivity Descriptors for Hypothetical Derivatives
To illustrate this process, the following interactive table presents hypothetical calculated reactivity descriptors for a set of designed derivatives of this compound. Note: These values are for illustrative purposes and are not derived from actual quantum chemical calculations.
| Derivative | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Most Nucleophilic Site | Predicted Most Electrophilic Site |
| Parent Compound | None | -6.5 | -1.2 | 5.3 | Thioester Sulfur | Carboxylic Acid Carbonyl Carbon |
| Derivative 1 | Methyl esterification of both carboxylic acids | -6.3 | -1.0 | 5.3 | Thioester Sulfur | Ester Carbonyl Carbons |
| Derivative 2 | Replacement of acetyl with benzoyl group | -6.8 | -1.8 | 5.0 | Benzoyl Carbonyl Oxygen | Carboxylic Acid Carbonyl Carbon |
| Derivative 3 | Conversion of thioester to thioether (S-methyl) | -6.1 | -0.9 | 5.2 | Thioether Sulfur | Carboxylic Acid Carbonyl Carbon |
| Derivative 4 | Hydroxylation at the 3-position of the butane chain | -6.6 | -1.3 | 5.3 | Hydroxyl Oxygen | Carboxylic Acid Carbonyl Carbon |
Research Findings from In Silico Analysis:
Based on the hypothetical data, several predictions can be made:
Derivative 2 , with the smallest predicted HOMO-LUMO gap, is likely to be the most reactive among the designed compounds. The introduction of the benzoyl group enhances electron delocalization, which can facilitate chemical reactions.
Derivative 3 , with the highest predicted HOMO energy, would be the most willing to donate electrons, suggesting it could be a good nucleophile.
The introduction of a hydroxyl group in Derivative 4 adds a new potential site for hydrogen bonding and could influence its biological interactions.
This in silico approach allows for a rational design process, prioritizing the synthesis of derivatives with the most promising predicted reactivity profiles for specific applications, be it in materials science as a building block or in pharmacology as a potential therapeutic agent. Further computational studies, such as molecular docking with specific protein targets, could provide deeper insights into the potential biological activity of these novel derivatives.
No Publicly Available Research Data for "this compound" in Biochemical System Modeling and Mechanistic Studies
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the specific roles of the chemical compound "this compound" within the requested contexts of biochemical system modeling and mechanistic studies. The investigation sought to find data pertaining to its use as an analog in enzyme mechanistic probes, its exploration as a chemical precursor in biomimetic systems, its involvement in mechanistic studies of chemical reactions in simulated biological environments, and its role in non-enzymatic biochemical redox processes.
The search included targeted queries for interaction studies with isolated enzyme active sites and kinetic characterization with recombinant enzyme systems. However, no specific studies or datasets for "this compound" were identified in these areas. Similarly, inquiries into its application as a chemical precursor for biomimetic systems yielded no relevant results.
Furthermore, the exploration of mechanistic studies involving this compound in simulated biological environments and its participation in non-enzymatic biochemical redox processes also did not return any specific research findings.
It is important to note that while research exists for structurally related compounds, such as derivatives of succinic acid or other sulfur-containing molecules, the strict focus of this inquiry was solely on "this compound". The absence of specific data for this compound prevents the generation of a scientifically accurate and informative article as per the requested outline.
Therefore, the following sections of the proposed article remain unaddressed due to the lack of available scientific information:
Role in Biochemical System Modeling and Mechanistic Studies Excluding Biological Effects and Clinical Data
Applications in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Key Building Block in Complex Organic Molecule Construction
The multifunctionality of 2-[(Acetylsulfanyl)methyl]butanedioic acid makes it a potentially valuable building block for the synthesis of complex organic molecules, particularly in the fields of natural product synthesis and the chemical modification of biopolymers.
In the intricate field of total synthesis, the construction of complex natural products often relies on the use of versatile building blocks that can introduce specific functionalities in a controlled manner. This compound can be envisioned as a strategic intermediate in the synthesis of sulfur-containing natural products. The thioacetate (B1230152) group serves as a stable, protected form of a thiol, which can be unmasked under specific conditions to participate in key bond-forming reactions.
The dicarboxylic acid moiety allows for the extension of the carbon skeleton through various standard organic reactions, such as esterification or amidation. A hypothetical synthetic route towards a sulfur-containing target molecule could involve the initial coupling of the dicarboxylic acid with other synthetic fragments, followed by the deprotection of the thioacetate to reveal the reactive thiol group at a later stage. This thiol could then be used to form a carbon-sulfur bond, which is a key structural motif in many biologically active natural products.
Table 1: Potential Reactions for Incorporating this compound in Natural Product Synthesis This table is illustrative and based on the chemical properties of the compound.
| Reaction Type | Functional Group Involved | Potential Transformation |
|---|---|---|
| Esterification | Carboxylic Acids | Formation of ester linkages with alcohol-containing fragments. |
| Amidation | Carboxylic Acids | Formation of amide bonds with amine-containing intermediates. |
| Thioacetate Hydrolysis | Acetylsulfanyl group | Deprotection to a free thiol (sulfhydryl) group. |
| Thiol-Ene Reaction | Resulting Thiol Group | Addition to an alkene for C-S bond formation. |
The modification of biopolymers such as proteins and polysaccharides is a crucial technique for developing research probes to study biological processes. The introduction of specific chemical handles onto these macromolecules allows for their fluorescent labeling, immobilization, or the introduction of other functionalities. This compound offers a potential route for the thiolation of biopolymers.
The carboxylic acid groups can be activated and reacted with amine or hydroxyl groups on the surface of a biopolymer to form stable amide or ester linkages. Subsequently, the thioacetate group can be hydrolyzed to expose a free thiol. This newly introduced thiol group can then serve as a versatile point for further modification, such as the attachment of a fluorescent dye via a maleimide (B117702) linker or the conjugation to a solid support. The presence of a thiol also introduces the possibility of creating a specific metal-binding site within the biopolymer, which could be used to develop novel biosensors or imaging agents.
Role in Polymer and Material Science Research
The combination of a protected thiol and two carboxylic acids in a single molecule suggests potential applications for this compound in the synthesis of functional polymers and advanced materials.
In principle, this compound can be used as a specialty monomer in condensation polymerization. The two carboxylic acid groups can react with diols or diamines to form polyesters or polyamides, respectively. The resulting polymer would feature a pendent (acetylsulfanyl)methyl group at regular intervals along the polymer backbone.
This pendent thioacetate group represents a latent functionality that can be chemically modified after polymerization. This post-polymerization modification strategy is a powerful tool for creating functional materials with tailored properties. For instance, the thioacetate groups could be converted to thiols, which could then be used to attach biomolecules, drug molecules, or other functional moieties to the polymer.
Table 2: Potential Polymer Architectures Incorporating this compound This table is illustrative and based on the chemical properties of the compound.
| Polymer Type | Co-monomer | Linkage | Pendent Functional Group |
|---|---|---|---|
| Polyester | Diol (e.g., Ethylene (B1197577) Glycol) | Ester | (Acetylsulfanyl)methyl |
The bifunctional nature of the dicarboxylic acid allows this compound to act as a cross-linking agent for polymers containing reactive groups such as hydroxyls or amines. By forming ester or amide bonds with two different polymer chains, it can create a network structure, which is the basis of hydrogels and other cross-linked materials.
Furthermore, the presence of the thioacetate group offers the potential for a secondary cross-linking mechanism. After the initial network is formed through the dicarboxylic acid, the thioacetate groups can be deprotected to thiols. These thiols can then be cross-linked through oxidation to form disulfide bonds or by reacting with other suitable cross-linkers, such as those containing maleimide or vinyl sulfone groups. This dual cross-linking capability could be exploited to create hydrogels with tunable mechanical properties and stimuli-responsive behavior.
Design of Ligands for Catalysis and Coordination Chemistry
The ability of this compound to present both sulfur and oxygen donor atoms upon deprotection of the thioacetate makes it an interesting candidate for the design of novel ligands in coordination chemistry and catalysis.
Following the hydrolysis of the thioacetate to a thiol and the deprotonation of the carboxylic acids to carboxylates, the resulting molecule can act as a tridentate ligand, coordinating to a metal center through the sulfur atom and the two oxygen atoms of the carboxylates. The nature of the resulting metal complex would depend on the metal ion used and the reaction conditions.
The formation of such metal complexes could lead to the development of new catalysts for a variety of organic transformations. The sulfur- and oxygen-rich coordination environment could stabilize specific oxidation states of the metal or influence the stereochemistry of the catalytic reaction. Additionally, this molecule could be used as a building block for the synthesis of coordination polymers or metal-organic frameworks (MOFs), where the metal ions are bridged by the ligand to form extended one-, two-, or three-dimensional structures with potential applications in gas storage, separation, and catalysis.
Table 3: Potential Metal Ions for Coordination with the Ligand Form of this compound This table is illustrative and based on known coordination chemistry principles.
| Metal Ion | Potential Coordination Geometry | Potential Application Area |
|---|---|---|
| Copper(II) | Square Planar or Octahedral | Catalysis, Antimicrobial Materials |
| Zinc(II) | Tetrahedral or Octahedral | Luminescent Materials, Sensors |
| Nickel(II) | Square Planar or Octahedral | Catalysis, Magnetic Materials |
| Palladium(II) | Square Planar | Cross-coupling Catalysis |
Ligand Design for Homogeneous and Heterogeneous Catalysis
The design of organic ligands is a cornerstone of modern catalysis, enabling the fine-tuning of metal centers to achieve high efficiency and selectivity in chemical reactions. Ligands containing both carboxylate and sulfur functional groups can offer unique coordination modes and electronic properties. The structure of this compound, featuring two carboxylic acid groups and a thioacetate moiety, theoretically presents multiple potential binding sites for metal ions.
However, a comprehensive review of published studies yields no specific instances of this compound being used as a ligand in either homogeneous or heterogeneous catalysis. While research on related sulfur-containing carboxylic acids exists, the specific catalytic applications of the title compound have not been reported. The potential for the thioester group to be hydrolyzed in situ to a thiol could provide a soft donor site, which is often valuable in catalysis, but this has not been documented.
Future Research Directions and Interdisciplinary Prospects
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Machine learning models, trained on vast datasets of chemical reactions, can predict optimal synthetic pathways, potentially identifying more efficient and cost-effective methods for the production of 2-[(Acetylsulfanyl)methyl]butanedioic acid. engineering.org.cnjetir.org These "in silico" techniques can significantly reduce the time and resources required for experimental validation by prioritizing the most promising synthetic routes. jetir.org Furthermore, deep learning can be utilized to analyze complex chemical data, including catalyst performance and reaction conditions, to refine and optimize synthetic protocols. jetir.org
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | Specific AI/ML Technique | Potential Outcome |
| Compound Design | Generative Adversarial Networks (GANs) | Design of novel derivatives with targeted properties. |
| Synthesis Prediction | Retrosynthesis Prediction Algorithms | Identification of efficient and novel synthetic routes. engineering.org.cn |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity and toxicity. |
| Reaction Optimization | Bayesian Optimization | Fine-tuning of reaction conditions for improved yield and purity. |
Advancements in High-Throughput Screening Methodologies for Related Chemical Entities
High-throughput screening (HTS) is an essential tool for rapidly assessing the biological activity of a large number of compounds. nih.gov For this compound and its analogues, HTS can be instrumental in identifying potential applications, particularly in the realm of enzyme inhibition. Given the presence of a protected thiol group, this compound and its de-protected form could be of interest as inhibitors for thiol-dependent enzymes. nih.gov HTS assays can be designed to screen libraries of related dicarboxylic acids and thio-compounds against a panel of enzymes to identify potential therapeutic targets. enamine.netfchgroup.netnih.gov
Fluorescence-based assays are a common readout method in HTS for enzyme inhibitors. nih.gov For instance, a fluorescence-based thiol quantification assay could be adapted to screen for inhibitors of enzymes involved in coenzyme A production, where the free thiol of CoA is detected. researchgate.net The development of novel HTS methods, including microplate-based assays, will be crucial for efficiently screening succinic acid derivatives for various biological activities. nih.gov
Sustainable and Environmentally Benign Synthesis Approaches for the Compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing environmental impact. chemistryjournals.netmdpi.com For the synthesis of this compound, a key area of future research will be the development of sustainable and environmentally benign approaches. This includes the use of renewable resources, safer solvents, and energy-efficient reaction conditions. chemistryjournals.net
One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high specificity and under mild conditions. nih.govdntb.gov.uaproquest.com The fermentative production of succinic acid from renewable feedstocks is a well-established green alternative to traditional chemical synthesis. mcgill.caresearchgate.netnih.gov Research could focus on engineering microorganisms to produce succinic acid derivatives directly. Furthermore, the development of green synthetic routes for sulfur-containing compounds, potentially utilizing water as a solvent or employing metal-free catalytic systems, could be applied to the synthesis of the target molecule. researchgate.netnih.gov
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |
| Starting Materials | Petroleum-based (e.g., maleic anhydride) mcgill.ca | Renewable biomass (e.g., glucose) mcgill.ca |
| Solvents | Volatile organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Catalysts | Heavy metal catalysts | Biocatalysts (enzymes), organocatalysts nih.govresearchgate.net |
| Energy Consumption | High temperature and pressure | Mild reaction conditions (e.g., room temperature) |
| Waste Generation | Significant byproduct formation | High atom economy, minimal waste |
Emerging Research Interfaces with Synthetic Biology and Systems Chemistry
Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers exciting prospects for the production of this compound. youtube.com By applying engineering principles to biological systems, it may be possible to create microbial "factories" that can synthesize the target compound from simple sugars. youtube.com This would involve the design and implementation of novel metabolic pathways in host organisms like E. coli or yeast. nih.govnih.gov
Metabolic engineering, a key component of synthetic biology, can be used to optimize these pathways to maximize product yield and minimize the formation of unwanted byproducts. nih.govnih.gov This could involve overexpressing key enzymes, deleting competing pathways, and fine-tuning regulatory networks. nih.govcaltech.edu Systems chemistry, which studies complex chemical systems as a whole, can provide insights into the interactions between the engineered metabolic pathways and the host cell's metabolism, further guiding optimization efforts. The production of natural products and their derivatives through metabolic engineering is a rapidly advancing field with the potential to provide sustainable access to a wide range of valuable chemicals. nih.gov
Q & A
Q. What synthetic strategies are recommended for preparing 2-[(Acetylsulfanyl)methyl]butanedioic acid, and how can reaction conditions be optimized?
The compound can be synthesized via Michael-type addition , a method validated for analogous thio-substituted succinic acids. For example, thioglycolic acid (HS-CH₂-COOH) has been added to α,β-unsaturated carbonyl precursors under basic conditions to form similar structures . Key parameters include:
- Catalyst/base selection : Use mild bases (e.g., NaHCO₃) to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Temperature : Room temperature or mild heating (40–60°C) balances reaction rate and selectivity. Post-synthesis, purify via recrystallization or HPLC to isolate the product from unreacted starting materials .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and computational methods ensures accurate characterization:
- NMR : Identify protons adjacent to sulfur (δ 2.5–3.5 ppm) and carboxylic acid groups (δ 10–13 ppm).
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thioester bonds (C-S at ~600–700 cm⁻¹).
- Mass spectrometry : Exact molecular weight (calculated as 206.04 g/mol) validates purity .
- Computational tools : Predict logP (~1.98) and polar surface area (PSA, ~74.6 Ų) to assess solubility and permeability .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved, particularly if the compound forms enantiomers?
If the 2-position of the succinic acid backbone is chiral, enantiomer separation becomes critical. Methods include:
- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases.
- Derivatization : Convert the compound into diastereomers using chiral derivatizing agents (e.g., Mosher’s acid) for NMR analysis.
- Crystallization : Optically active resolving agents (e.g., cinchona alkaloids) can isolate enantiomers . Monitor racemization risks (e.g., pH or temperature-induced changes) during storage .
Q. What factors influence the hydrolytic stability of the acetylsulfanyl group, and how can degradation be mitigated?
The thioester bond is prone to hydrolysis, especially in aqueous environments. Key considerations:
- pH : Stability decreases under alkaline conditions (pH > 8). Use buffered solutions (pH 5–7) for storage.
- Temperature : Store at 4°C to slow degradation kinetics.
- Co-solvents : Add organic modifiers (e.g., acetonitrile) to reduce water activity. Characterize degradation products via LC-MS to identify cleavage pathways .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) across studies?
Variations often arise from differences in measurement techniques or sample purity. To reconcile
- Experimental validation : Re-measure logP using shake-flask or HPLC methods under standardized conditions.
- Computational cross-check : Compare experimental logP with predictions from software (e.g., ChemAxon, ACD/Labs) .
- Purity assessment : Use elemental analysis or NMR to confirm sample integrity before testing .
Methodological Considerations
- Stability in biological assays : Pre-test compound stability in assay buffers (e.g., PBS, cell culture media) to avoid false results due to degradation.
- Stereochemistry in activity studies : If enantiomers exhibit divergent biological effects, prioritize enantiopure synthesis and validate activity for each form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
